

# An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-hydroxybenzonitrile**, also known as 5-chlorosalicylonitrile. The document details its chemical identity, physicochemical properties, synthesis protocols, spectral data, and known biological activities, with a focus on its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research and drug development.

## Chemical Identity and Synonyms

**5-Chloro-2-hydroxybenzonitrile** is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group.

Synonyms:

- 5-chlorosalicylonitrile[1]
- 4-Chloro-2-cyanophenol
- 2-Cyano-4-chlorophenol
- Benzonitrile, 5-chloro-2-hydroxy-
- 5-chloro-2-hydroxy-benzonitrile[1]

- AKOS B029245
- 5-Chloro-2-hydroxybenzenecarbonitrile[1]

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **5-Chloro-2-hydroxybenzonitrile** is presented in the tables below for easy reference and comparison.

### Physicochemical Properties

Property	Value	Reference
CAS Number	13589-72-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO	[1]
Molecular Weight	153.57 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	152-154 °C	
Boiling Point	269.4 ± 25.0 °C (Predicted)	
pKa	6.72 ± 0.18 (Predicted)	
Solubility	Soluble in ethanol and acetone; limited solubility in water.	

### Spectral Data

<sup>1</sup>H NMR (Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	d	~2.5	H-6
~7.4	dd	~8.7, 2.5	H-4
~7.0	d	~8.7	H-3
~5.9	br s	-	-OH

### $^{13}\text{C}$ NMR (Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~158	C-2 (C-OH)
~136	C-4
~134	C-6
~126	C-5 (C-Cl)
~118	C-3
~116	$\text{C}\equiv\text{N}$
~101	C-1

### FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3300-3200 (broad)	O-H stretch
~2230 (strong)	$\text{C}\equiv\text{N}$ stretch
~1600, 1500, 1450	Aromatic C=C stretch
~1250	C-O stretch
~830	C-Cl stretch

## Mass Spectrometry (MS)

m/z	Proposed Fragment
153/155	$[M]^+$ (Molecular ion)
125/127	$[M-CO]^+$
98	$[M-Cl]^+$
90	$[M-CO-Cl]^+$

## Experimental Protocols

### Synthesis of 5-Chloro-2-hydroxybenzonitrile from 5-Chlorosalicylaldehyde

This protocol describes a common method for the synthesis of **5-Chloro-2-hydroxybenzonitrile** from its corresponding aldehyde, 5-chlorosalicylaldehyde, via an oxime intermediate followed by dehydration.[\[2\]](#)

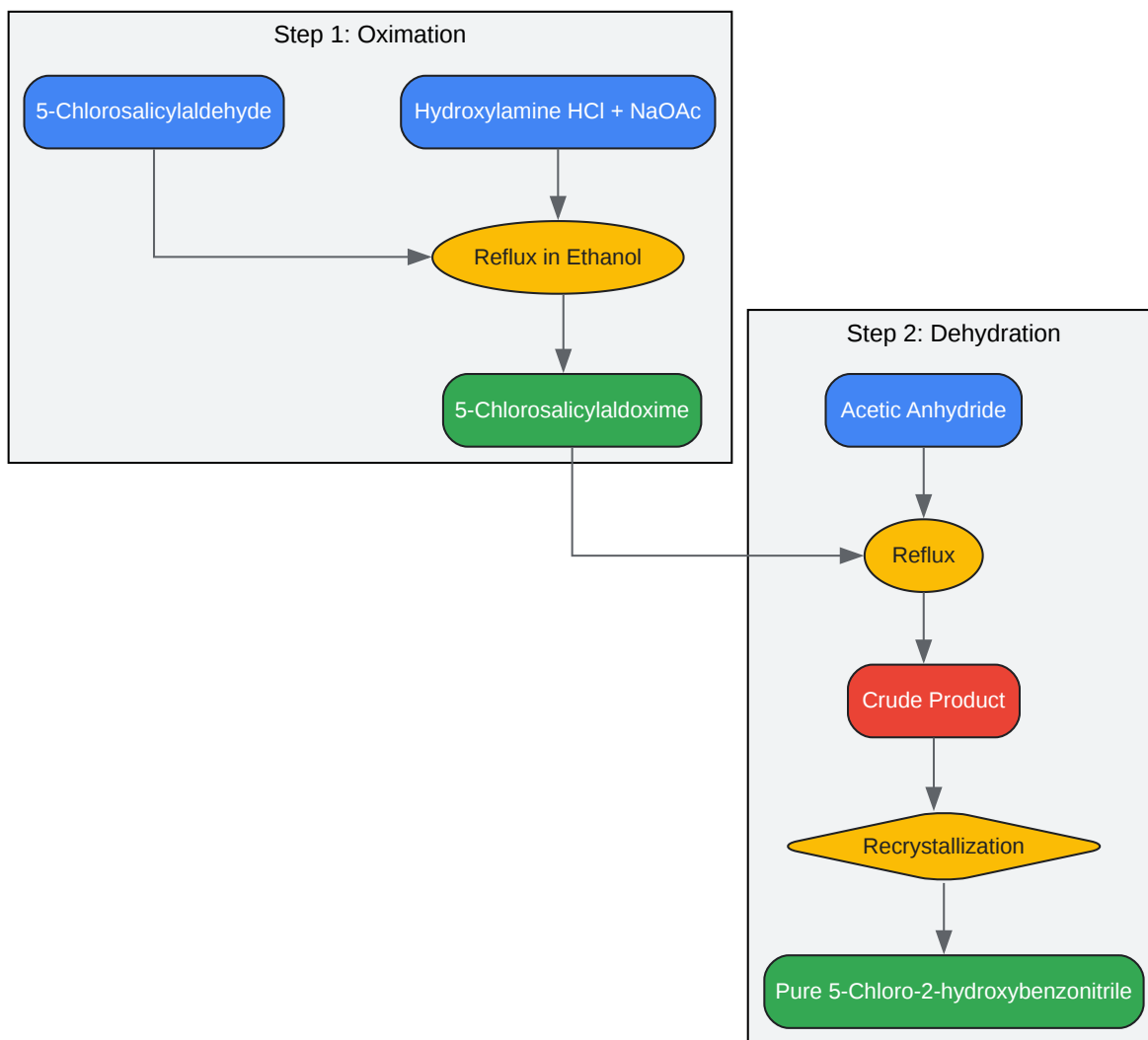
#### Step 1: Oximation of 5-Chlorosalicylaldehyde

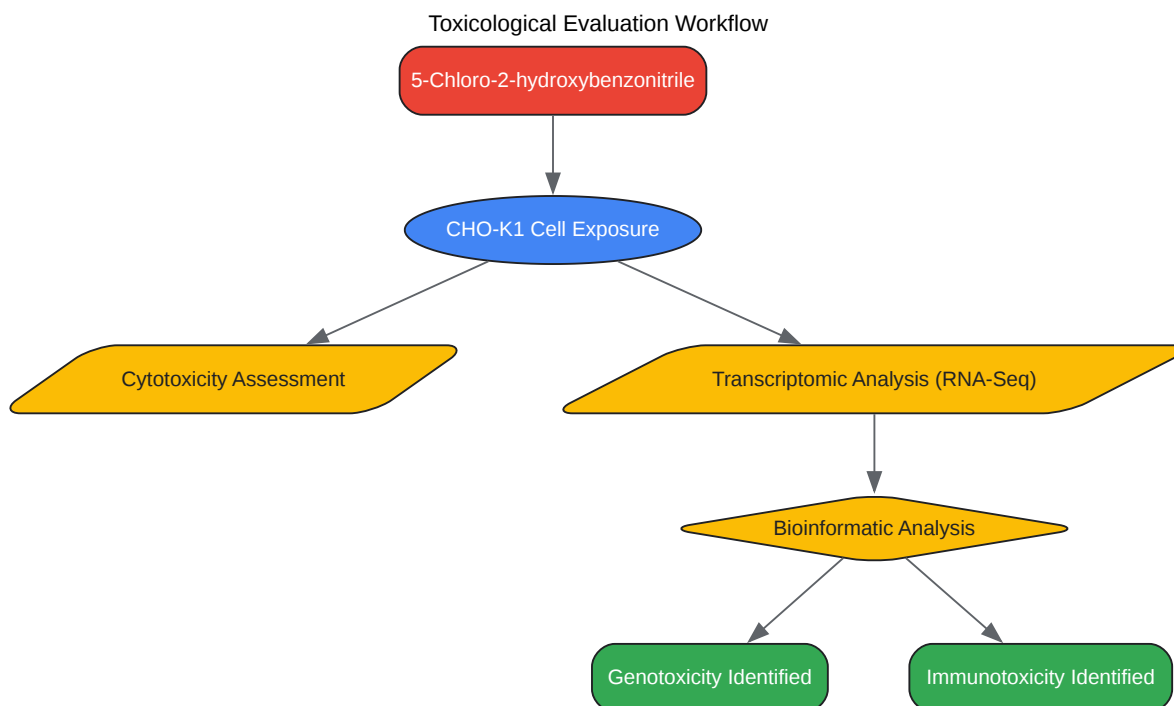
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chlorosalicylaldehyde in 100 mL of ethanol.
- **Reagent Addition:** In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.
- **Reaction:** Add the hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of 5-chlorosalicylaldehyde. Heat the mixture to reflux for 1-2 hours.
- **Work-up and Isolation:** After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. The 5-chlorosalicylaldoxime will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.

#### Step 2: Dehydration of 5-Chlorosalicylaldoxime

- **Reaction Setup:** In a round-bottom flask, place the dried 5-chlorosalicylaldoxime. Add 5-10 equivalents of a dehydrating agent, such as acetic anhydride.
- **Reaction:** Gently heat the mixture to reflux for 1-2 hours.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The **5-Chloro-2-hydroxybenzonitrile** will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
- **Purification:** Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure **5-Chloro-2-hydroxybenzonitrile**.

## Synthesis Workflow of 5-Chloro-2-hydroxybenzonitrile





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## References

- 1. 5-Chloro-2-hydroxybenzonitrile | C<sub>7</sub>H<sub>4</sub>ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
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